N-3-oxo-hexadecanoyl-L-Homoserine lactone
Description
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAMTUXUHIYCQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of N 3 Oxo Hexadecanoyl L Homoserine Lactone Mediated Quorum Sensing
Biosynthesis Pathways of N-3-oxo-hexadecanoyl-L-Homoserine lactone
The synthesis of this compound is a crucial first step in the quorum-sensing cascade. This process is enzymatically controlled and utilizes common cellular precursors.
Role of LuxI-Type AHL Synthases in this compound Production
The production of N-acyl-homoserine lactones, including this compound, is primarily catalyzed by a family of enzymes known as LuxI-type AHL synthases. nih.govnih.gov These enzymes utilize S-adenosylmethionine (SAM) as the donor for the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) as the donor for the fatty acyl side chain. nih.gov The LuxI-type synthase facilitates the formation of an amide bond between these two substrates, resulting in the formation of the corresponding N-acyl-homoserine lactone. nih.gov The specificity of the synthase enzyme determines the length and modification of the acyl side chain, leading to the production of a diverse array of AHL molecules across different bacterial species. nih.gov While the general mechanism is conserved, specific LuxI homologs exhibit preferences for certain acyl-ACP substrates, thereby producing specific AHLs like this compound.
Identification of this compound Producing Bacterial Strains
Several bacterial species have been identified as producers of this compound. Notably, certain strains of Agrobacterium vitis and various Pseudomonas species are known to synthesize this long-chain AHL. nih.govfrontiersin.org For instance, the treatment of Medicago truncatula with this compound has been shown to result in the differential expression of proteins. nih.govfrontiersin.org The production of this specific AHL is often associated with the regulation of particular physiological processes within these bacteria.
| Bacterial Species | Key Findings |
| Allorhizobium vitis (formerly Agrobacterium vitis) | Its presence in grapevine crown gall microbiota is often linked with Xanthomonas and Novosphingobium. frontiersin.org |
| Pseudomonas species | The LasI synthase from Pseudomonas aeruginosa primarily produces N-(3-oxododecanoyl)-homoserine lactone. nih.gov |
| Sinorhizobium meliloti | The sinRI locus is reported to produce long-chain AHLs, including 3-oxohexadecenoyl HSL. mdpi.com |
Receptor Recognition and Signal Transduction by this compound
Once synthesized and released, this compound must be detected by the bacterial population to elicit a coordinated response. This recognition is mediated by specific intracellular receptor proteins that, upon binding to the AHL, initiate a signal transduction cascade.
LuxR-Type Transcriptional Regulators as Cognate Receptors
The cognate receptors for N-acyl-homoserine lactones, including this compound, are members of the LuxR-type transcriptional regulator family. mdpi.comnih.gov These proteins are typically located in the cytoplasm and consist of two main domains: an N-terminal ligand-binding domain and a C-terminal DNA-binding domain. nih.gov In the absence of their cognate AHL, LuxR-type proteins are often unstable or in an inactive conformation. nih.gov Upon binding of this compound to the N-terminal domain, the LuxR-type receptor undergoes a conformational change that promotes protein stabilization, dimerization, and subsequent binding to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. mdpi.comnih.gov
Molecular Basis of this compound Affinity and Specificity with Receptors
The affinity and specificity of the interaction between this compound and its LuxR-type receptor are determined by the precise molecular architecture of the ligand-binding pocket. nih.gov The long acyl chain of this compound fits into a hydrophobic tunnel within the N-terminal domain of the receptor. nih.gov Specific amino acid residues within this pocket form hydrogen bonds and van der Waals interactions with the homoserine lactone ring and the acyl chain of the AHL molecule. For example, in the well-studied LasR receptor of Pseudomonas aeruginosa, which binds a similar long-chain AHL, the 3-oxo group of the ligand forms a water-mediated hydrogen bond with an arginine residue in the binding pocket. nih.gov These specific interactions ensure that only the correct AHL, or a very limited range of structurally similar molecules, can effectively activate the receptor, thus ensuring the fidelity of the quorum-sensing signal.
| Receptor | Ligand | Key Interaction Details |
| LasR (Pseudomonas aeruginosa) | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | The 3-oxo group of OdDHL forms a water-mediated hydrogen bond with Arg61 of LasR. nih.gov |
| TraR (Agrobacterium tumefaciens) | N-(3-oxo-octanoyl)-L-homoserine lactone (OOHL) | The 3-oxo group of OOHL forms a water-mediated hydrogen bond with Thr129 of TraR. nih.gov |
This compound-Induced Regulatory Networks and Gene Expression Modulation
The binding of this compound to its cognate LuxR-type receptor is the trigger for a widespread modulation of gene expression. The activated LuxR-AHL complex acts as a transcriptional activator or repressor, directly controlling the expression of a suite of target genes. mdpi.com This collection of regulated genes is known as the quorum-sensing regulon.
In many cases, the genes controlled by the this compound-LuxR system include those involved in virulence factor production, biofilm formation, and secondary metabolite synthesis. caltagmedsystems.co.ukcaymanchem.com For example, in Pseudomonas aeruginosa, the LasR/LasI system, which utilizes a long-chain AHL, is at the top of a regulatory hierarchy that controls the expression of another quorum-sensing system, the rhl system. nih.gov This hierarchical control allows for a temporal and coordinated expression of different sets of genes as the bacterial population grows. Treatment of Medicago truncatula with this compound has been demonstrated to lead to the differential expression of proteins associated with flavonoid synthesis, hormone metabolism, and oxidative stress. nih.govfrontiersin.org This highlights the broad impact of this signaling molecule on cellular processes.
Functional Roles of N 3 Oxo Hexadecanoyl L Homoserine Lactone in Bacterial Phenotypes
Regulation of Biofilm Formation and Architecture
Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). The formation and development of these complex structures are tightly regulated by quorum sensing, with 3-oxo-C16-HSL acting as a significant signaling molecule in this process. The presence of long-chain AHLs, including 3-oxo-C16-HSL, is integral to the maturation of biofilms in many bacterial species. caister.com
Research has demonstrated that specific AHLs can influence the composition and metabolic activity of biofilms. For instance, in studies of in vitro oral biofilms, the addition of various AHLs, including C16-HSL, led to observable changes in biofilm formation. nih.gov While some AHLs promoted biofilm growth, others had inhibitory effects, highlighting the specificity of these signaling molecules and their cognate receptors. nih.gov The concentration of the AHL is also a critical factor. For example, with N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), a related long-chain AHL, lower concentrations were found to promote biofilm formation in Vibrio alginolyticus, while higher concentrations led to inhibition. frontiersin.org This suggests a complex regulatory network where the concentration of the signaling molecule fine-tunes the architectural development of the biofilm.
The structural integrity and development of biofilms are dependent on the coordinated expression of genes responsible for EPS production and cell adhesion. Long-chain AHLs like 3-oxo-C16-HSL are known to regulate these genetic pathways. In Pseudomonas aeruginosa, the quorum sensing system, which utilizes similar long-chain AHLs, is essential for the development of its characteristic mushroom-shaped biofilm structures.
Control of Virulence Factor Expression and Pathogenicity Determinants
The pathogenicity of many Gram-negative bacteria is directly linked to their ability to coordinate the expression of virulence factors, a process heavily reliant on quorum sensing. N-3-oxo-hexadecanoyl-L-Homoserine lactone and other long-chain AHLs are instrumental in this regulation, effectively acting as a switch for the expression of genes that encode for toxins, proteases, and other determinants of pathogenicity.
In the opportunistic pathogen Pseudomonas aeruginosa, the LasR-LasI quorum sensing system, which produces and responds to a similar long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), controls the expression of a large number of virulence factors. nih.govinrs.ca An intact quorum sensing system is often required for the successful establishment of an infection. nih.gov The production of 3-oxo-C12-HSL has been shown to modulate the expression of virulence determinants even in strains defective in the primary regulator, LasR, particularly during surface growth. inrs.ca This highlights the robustness and adaptability of AHL-mediated virulence regulation.
An unusual N-(3-oxohexadecanoyl)-homoserine lactone (3-oxo-C16-HSL) has been identified in an environmental Pseudomonas species isolated from a diseased Tilapia fish, suggesting its potential contribution to pathogenesis in this context. researchgate.net Furthermore, the interaction of AHLs with host systems is an emerging area of research. Long-chain AHLs have been shown to prime plants for systemic acquired resistance to pathogen attacks, indicating a cross-kingdom signaling role. caymanchem.com
Influence on Other Collective Bacterial Behaviors
Beyond biofilm formation and virulence, this compound and its counterparts influence a range of other coordinated bacterial activities.
Bioluminescence (e.g., in Vibrio fischeri)
The archetypal example of quorum sensing is the regulation of bioluminescence in the marine bacterium Vibrio fischeri. mdpi.com This process is controlled by the LuxI/LuxR system, where LuxI synthesizes an AHL, N-(3-oxo-hexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). mdpi.comnih.gov When the bacterial population reaches a certain density, the accumulated AHL binds to the LuxR protein, a transcriptional activator, which then induces the expression of the lux operon, leading to light production. nih.gov While 3-oxo-C6-HSL is the primary autoinducer in this specific system, the fundamental mechanism of an AHL binding to a LuxR-type receptor to control gene expression is a common theme in quorum sensing across different bacterial species and for various physiological processes.
Antibiotic Biosynthesis
Quorum sensing is also implicated in the regulation of antibiotic production in some bacteria. For instance, in Erwinia carotovora, the synthesis of the carbapenem (B1253116) antibiotic is regulated by N-(3-Oxohexanoyl)-L-homoserine lactone. researchgate.net This demonstrates that bacteria can use AHL signaling to coordinate the production of secondary metabolites that may provide a competitive advantage in their environment. The regulation of antibiotic biosynthesis via quorum sensing ensures that these compounds are produced only when the bacterial population is dense enough to benefit from their effects.
Siderophore Production
Iron is an essential nutrient for bacterial growth, and its acquisition is often mediated by the production of high-affinity iron-chelating molecules called siderophores. The expression of genes involved in siderophore biosynthesis and uptake is, in some bacteria, under the control of quorum sensing. This allows bacteria to efficiently scavenge for iron only when the population density is high, optimizing resource allocation.
Sporulation and Swarming Motility
Quorum sensing mechanisms, mediated by AHLs, are known to be involved in the regulation of other complex behaviors such as sporulation and swarming motility. nih.gov Sporulation is a survival strategy employed by some bacteria to withstand harsh environmental conditions, and its timing can be influenced by population density. Swarming motility, a coordinated movement of bacteria across a surface, is also often regulated by quorum sensing to facilitate colonization and biofilm formation. In Pseudomonas syringae, N-(3-oxo-hexanoyl)-homoserine lactone has been shown to regulate a large number of genes, with a pronounced effect on those associated with bacterial motility. nih.gov
Plasmid Conjugal Transfer and Genetic Exchange
The direct role of this compound (3OC16-HSL) in the regulation of plasmid conjugal transfer and genetic exchange in bacteria is not well-documented in publicly available research. While the broader family of N-acyl-homoserine lactones (AHLs) are well-established as key signaling molecules in quorum sensing systems that govern horizontal gene transfer, specific studies focusing on 3OC16-HSL are limited.
Quorum sensing allows bacteria to coordinate gene expression with population density, and in many species, the transfer of plasmids is a regulated process that is initiated when a critical cell density is reached. This is often mediated by the synthesis of a specific AHL molecule by a LuxI-type synthase and its recognition by a LuxR-type transcriptional regulator. This complex then typically activates the expression of the tra genes, which are necessary for the formation of the conjugation machinery and the subsequent transfer of the plasmid.
For instance, in the well-studied bacterium Agrobacterium tumefaciens, the conjugal transfer of the Ti plasmid is tightly regulated by a quorum sensing system involving N-(3-oxooctanoyl)-L-homoserine lactone (3OC8-HSL) nih.gov. Similarly, various other AHLs have been implicated in the regulation of plasmid transfer in different bacterial species.
However, research specifically detailing the function of 3OC16-HSL in this process is scarce. One study on the interaction between bacteria and plants did identify a biological effect of 3OC16-HSL. Treatment of the model legume Medicago truncatula with 3OC16-HSL, along with N-3-oxo-dodecanoyl-homoserine lactone (3OC12-HSL), led to differential expression of various proteins in the plant, including those involved in hormone metabolism and oxidative stress frontiersin.org. While this demonstrates that 3OC16-HSL is a biologically active signaling molecule, this research did not investigate its role in plasmid transfer between bacteria.
The lack of specific data on 3OC16-HSL's involvement in plasmid conjugation highlights a potential area for future research to fully understand the diversity and specificity of quorum sensing signals in controlling horizontal gene transfer.
Inter Kingdom and Interspecies Communication Involving N 3 Oxo Hexadecanoyl L Homoserine Lactone
N-3-oxo-hexadecanoyl-L-Homoserine lactone in Plant-Microbe Interactions
The perception of bacterial quorum-sensing signals like this compound by plants represents a significant form of inter-kingdom communication. This interaction can lead to profound changes in plant physiology, impacting growth, development, and immunity.
Modulation of Plant Growth and Developmental Processes
This compound has been shown to modulate plant growth and development by influencing hormonal balance and protein expression. A notable study on the model legume Medicago truncatula revealed that treatment with this compound, along with N-3-oxo-dodecanoyl-homoserine lactone (3OC12-HSL), led to significant changes in the plant's proteome. Specifically, there was a differential expression of proteins involved in hormone metabolism. nih.govCurrent time information in Dallas, TX, US. This alteration of hormone-related proteins suggests a mechanism by which this bacterial signal can directly influence plant growth and developmental pathways.
The proteomic analysis of Medicago truncatula roots treated with these long-chain AHLs showed changes in the abundance of over 150 proteins. Current time information in Dallas, TX, US. These proteins were associated with various cellular functions, including plant defense, stress response, flavonoid synthesis, and hormone responses. Current time information in Dallas, TX, US. Such widespread changes in protein expression underscore the significant impact of this compound on the fundamental cellular processes that govern plant growth and development.
Table 1: Effects of this compound on Plant Growth and Development
| Plant Species | Observed Effects | Reference |
| Medicago truncatula | Differential expression of proteins involved in hormone metabolism. | nih.govCurrent time information in Dallas, TX, US. |
| Medicago truncatula | Altered abundance of over 150 proteins related to growth, defense, and stress response. | Current time information in Dallas, TX, US. |
Induction of Plant Defense Responses and Systemic Acquired Resistance Priming
Long-chain AHLs, including this compound, are recognized for their ability to prime plants for enhanced defense responses, a phenomenon akin to systemic acquired resistance (SAR). nih.govmdpi.com Priming prepares the plant to respond more quickly and robustly to subsequent pathogen attacks. While research has extensively documented this for AHLs like N-3-oxo-tetradecanoyl-homoserine lactone (3OC14-HSL), the foundational evidence for long-chain AHLs, in general, suggests a similar role for this compound. nih.govmdpi.com
Proteomic studies on Medicago truncatula have shown that a significant percentage of the proteins affected by this compound are related to defense and stress responses. Current time information in Dallas, TX, US. This indicates that the plant perceives this bacterial signal as a cue to bolster its defensive capabilities. The induction of these defense-related proteins is a key component of the priming mechanism that leads to enhanced resistance against a broad spectrum of pathogens.
The induction of plant defenses by N-acyl homoserine lactones is mediated through the activation of complex signaling pathways. Research on various AHLs has demonstrated the involvement of key plant hormones and signaling molecules such as jasmonic acid (JA), salicylic acid (SA), and auxin. nih.govableweb.org For instance, the resistance priming mediated by 3OC14-HSL involves the activation of mitogen-activated protein kinase 6 (MPK6). nih.gov
Furthermore, studies have implicated G-protein and calcium signaling in the plant's response to bacterial AHLs. mdpi.comnih.gov In mung beans, N-3-oxo-decanoyl-homoserine lactone (3OC10-HSL) was found to activate adventitious root formation through a pathway involving hydrogen peroxide (H₂O₂), nitric oxide (NO), and cyclic GMP (cGMP). nih.gov Although direct evidence specifically for this compound is still emerging, the consistent activation of these core signaling pathways by other long-chain AHLs suggests a conserved mechanism of action. The proteomic changes in Medicago truncatula related to hormone metabolism and oxidative stress after treatment with this compound further support its role in modulating these critical plant signaling networks. nih.govCurrent time information in Dallas, TX, US.
The activation of defense signaling pathways by this compound and other long-chain AHLs culminates in significant transcriptional and physiological changes within the plant. These changes fortify the plant's physical and chemical barriers against pathogens. For example, treatment with 3OC14-HSL has been shown to lead to increased phenolic compound accumulation, lignification, and callose deposition in plant cell walls upon pathogen challenge. nih.govmdpi.com
Proteomic analysis of Medicago truncatula treated with this compound revealed altered expression of proteins involved in flavonoid synthesis, which are a class of phenolic compounds known for their antimicrobial properties. nih.govCurrent time information in Dallas, TX, US. Additionally, upregulation of genes involved in both ABA-dependent and ABA-independent salt-related responses has been observed with other AHLs, indicating broad transcriptional reprogramming. Current time information in Dallas, TX, US. These physiological and transcriptional modifications contribute to the heightened state of defense in primed plants.
Table 2: Plant Defense Responses to Long-Chain AHLs
| Response Category | Specific Changes | Associated AHLs | Reference |
| Signaling Pathways | MPK6 activation | 3OC14-HSL | nih.gov |
| Jasmonic Acid, Salicylic Acid, Auxin | General AHLs | nih.govableweb.org | |
| Hydrogen Peroxide, Nitric Oxide, cGMP | 3OC10-HSL | nih.gov | |
| Physiological Changes | Phenolic compound accumulation, Lignification, Callose deposition | 3OC14-HSL | nih.govmdpi.com |
| Altered flavonoid synthesis protein expression | 3OC16-HSL, 3OC12-HSL | nih.govCurrent time information in Dallas, TX, US. | |
| Transcriptional Changes | Upregulation of ABA-dependent and -independent salt-related genes | 3OC6-HSL | Current time information in Dallas, TX, US. |
Ecological Implications in Agricultural Ecosystems (e.g., Grape Crown Gall Disease)
The communication between plants and bacteria mediated by this compound has significant ecological implications in agricultural settings. One such context is grape crown gall disease, caused by the bacterium Agrobacterium vitis. This pathogen is known to produce long-chain AHLs as part of its quorum-sensing system to regulate virulence and other physiological functions.
Research has identified a luxI homolog, avsI, in Agrobacterium vitis that is responsible for the synthesis of long-chain AHLs. Disruption of this gene abolished the production of these signaling molecules. nih.gov Crucially, the addition of synthetic N-hexadecenoyl-L-homoserine lactone (C16:1-HSL) and N-3-oxo-hexadecenoyl-L-homoserine lactone (3-O-C16:1-HSL), which are closely related to this compound, was able to restore the necrosis-inducing phenotype in avsI mutants. This finding directly implicates these long-chain AHLs in the disease process of grape crown gall. The production of this compound and similar molecules by A. vitis likely plays a role in coordinating the infection process and modulating the host plant's response, thereby shaping the ecological dynamics of this important agricultural disease.
Interspecies Signaling Among Bacterial Communities
Beyond its role in plant-microbe interactions, this compound is a vital component of interspecies communication within bacterial communities. As a quorum-sensing molecule, its presence and concentration can inform bacteria about the density and composition of the surrounding microbial population, influencing behaviors such as biofilm formation, virulence factor production, and competition.
The specificity of AHL signaling is conferred by the structure of the acyl side chain, and different bacterial species can often produce and respond to a range of AHLs. caymanchem.com Long-chain AHLs like this compound are typically less diffusible than their short-chain counterparts and may be involved in more localized or specific signaling events. caymanchem.com The production of such molecules by one species can be perceived by another, leading to either synergistic or antagonistic interactions. This chemical cross-talk is fundamental to the structure and function of complex microbial communities in diverse environments, from the soil rhizosphere to industrial biofilms.
Influence on Growth and Virulence Factor Production in Co-Existing Bacterial Species
This compound (3-oxo-C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria. While the primary role of AHLs is intraspecies communication to coordinate gene expression in a cell-density-dependent manner, there is growing evidence of their role in interspecies communication, influencing the behavior of other bacteria within the same ecological niche.
The influence of long-chain AHLs like 3-oxo-C16-HSL on co-existing bacterial species can be multifaceted, ranging from synergistic to antagonistic interactions. For instance, in complex microbial communities, the presence of specific AHLs can alter the production of virulence factors in neighboring bacterial populations. While direct studies on the effect of 3-oxo-C16-HSL on competing bacteria are limited, research on the closely related N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) has demonstrated its ability to modulate virulence factor production in other species. This cross-talk can lead to a coordinated expression of genes beneficial for the entire microbial consortium, such as those involved in biofilm formation or nutrient acquisition.
Conversely, AHLs can also act as competitive molecules. A bacterium producing a specific long-chain AHL might inhibit the growth or virulence of a competing species that is sensitive to it. This chemical warfare can play a crucial role in shaping the composition and dynamics of microbial communities. The ability of certain bacteria to degrade long-chain AHLs, a phenomenon known as quorum quenching, further adds to the complexity of these interactions. Bacteria possessing quorum quenching capabilities can effectively silence the communication of their competitors, thereby gaining a competitive advantage.
It is important to note that the specific effect of 3-oxo-C16-HSL on a particular bacterial species is highly dependent on the context, including the species involved, the environmental conditions, and the presence of other signaling molecules.
Table 1: Influence of Long-Chain AHLs on Co-existing Bacterial Species
| Interaction Type | Observed Effect | Example Molecule(s) | Potential Outcome in Microbial Community |
|---|---|---|---|
| Interspecies Signaling | Modulation of gene expression in neighboring species | 3-oxo-C12-HSL | Coordinated biofilm formation, enhanced virulence of the community |
| Competitive Inhibition | Inhibition of growth or virulence factor production | Long-chain AHLs | Alteration of species composition, dominance of the AHL producer |
| Quorum Quenching | Degradation of AHL signals | Various enzymes | Disruption of competitor's communication, competitive advantage |
Dynamics of AHL Profiles in Complex Microbial Environments (e.g., Oral Microbiome, Aquatic Sediments)
The profile of Acyl-Homoserine Lactones (AHLs) in complex microbial environments is dynamic and reflects the composition and metabolic activity of the bacterial communities present. The detection of specific AHLs, such as this compound, can serve as a biomarker for the presence and activity of certain bacterial species.
In the oral microbiome , a diverse array of AHLs has been identified, indicating that quorum sensing plays a significant role in the communication and behavior of oral bacteria. While research on the specific dynamics of 3-oxo-C16-HSL is emerging, studies have successfully identified N-hexadecanoyl-L-homoserine lactone (C16-HSL) in bacteria isolated from dental plaque biofilms science.gov. The presence of such long-chain AHLs suggests the involvement of specific Gram-negative bacteria in the maturation and pathogenic potential of these biofilms. The dynamic changes in the concentrations of different AHLs are thought to be associated with the shift from a healthy oral microbiome to a dysbiotic state, which can lead to conditions like periodontitis and dental caries science.gov.
Aquatic sediments represent another complex environment where AHL-mediated communication is crucial for microbial interactions. These sediments are hotspots of microbial activity, and the AHL profiles within them can vary significantly depending on factors such as nutrient availability, oxygen levels, and the presence of pollutants. While the specific dynamics of 3-oxo-C16-HSL in aquatic sediments are not extensively documented, the presence of a wide range of AHLs, including long-chain variants, has been confirmed. These signaling molecules are involved in processes such as biofilm formation on sediment particles, nutrient cycling, and the degradation of organic matter. The study of AHL profiles in these environments is critical for understanding the ecological roles of the microbial communities and their responses to environmental changes.
Table 2: Detection of Long-Chain AHLs in Complex Microbial Environments
| Environment | Detected Long-Chain AHL | Implicated Bacterial Group(s) | Associated Microbial Process |
|---|---|---|---|
| Oral Microbiome | N-hexadecanoyl-L-homoserine lactone (C16-HSL) science.gov | Gram-negative bacteria in dental plaque science.gov | Biofilm maturation, potential role in oral diseases science.gov |
| Aquatic Sediments | Various long-chain AHLs | Diverse Gram-negative bacteria | Biofilm formation, nutrient cycling, organic matter degradation |
Interactions with Eukaryotic Host Cell Systems
Role of this compound in Lipid Membrane Remodeling and Cellular Interactions
This compound, as a lipophilic molecule, has the ability to interact with and insert into the lipid membranes of eukaryotic host cells. This interaction can lead to significant remodeling of the membrane structure and function, thereby influencing various cellular processes. The long acyl chain of 3-oxo-C16-HSL facilitates its partitioning into the hydrophobic core of the lipid bilayer.
This insertion can alter the physical properties of the membrane, such as its fluidity and permeability. Such changes can, in turn, affect the function of membrane-associated proteins, including receptors and ion channels. Research on other long-chain AHLs, such as 3-oxo-C12-HSL and N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL), has shown that they can modulate the organization of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. By altering the integrity of these rafts, long-chain AHLs can interfere with cellular signaling pathways.
The interaction of 3-oxo-C16-HSL with eukaryotic cell membranes is a key mechanism through which bacteria can modulate host cell behavior to their advantage. For example, by altering membrane properties, bacteria may facilitate their own attachment to host cells, promote the invasion of host tissues, or modulate the host immune response. A study on the treatment of Medicago truncatula with N-3-oxo-hexadecanoyl-homoserine lactone (3OC16-HSL) revealed differential expression of proteins involved in processes like flavonoid synthesis and hormone metabolism, indicating a direct influence on host cell function researchgate.netfrontiersin.org.
Table 3: Effects of Long-Chain AHLs on Eukaryotic Cell Membranes
| Long-Chain AHL | Effect on Lipid Membrane | Consequence for Cellular Interaction |
|---|---|---|
| This compound | Insertion into lipid bilayer, potential alteration of fluidity and permeability | Modulation of membrane protein function, influence on host cell signaling |
| 3-oxo-C12-HSL and 3-oxo-C14-HSL | Disruption of lipid raft organization | Interference with signal transduction pathways |
| This compound | Altered protein expression in plant cells researchgate.netfrontiersin.org | Modulation of host metabolic and hormonal pathways researchgate.netfrontiersin.org |
Quorum Quenching Strategies Targeting N 3 Oxo Hexadecanoyl L Homoserine Lactone Signaling
Enzymatic Degradation of N-Acyl Homoserine Lactones
The enzymatic inactivation of N-acyl homoserine lactones (AHLs), including long-chain variants like 3OC16-HSL, is a key strategy in quorum quenching. Three main types of enzymes are involved in this process: AHL-lactonases, AHL-acylases, and oxidoreductases. frontiersin.orgnih.govaminer.cn
AHL-lactonases are enzymes that inactivate AHL signal molecules by hydrolyzing the ester bond within the homoserine lactone ring. researchgate.netfrontiersin.orgscirp.org This process yields the corresponding N-acyl-L-homoserine, which is unable to bind to its cognate LuxR-type receptor, thereby disrupting QS-regulated gene expression. scirp.org These enzymes are found in a variety of bacterial species and often belong to the metallo-β-lactamase superfamily. researchgate.netscirp.org While specific studies on the degradation of 3OC16-HSL by AHL-lactonases are limited, their broad substrate specificity suggests potential activity against this long-chain AHL. researchgate.netscirp.org For instance, some AHL-lactonases have shown the ability to degrade various AHLs, indicating that the presence of a 3-oxo group does not necessarily inhibit their activity. scirp.org
AHL-acylases, also known as AHL-amidohydrolases, represent another major class of quorum-quenching enzymes. frontiersin.orgaminer.cnnih.gov These enzymes cleave the amide bond that links the acyl side chain to the homoserine lactone ring, resulting in the formation of a fatty acid and L-homoserine lactone. frontiersin.orgaminer.cnnih.gov AHL-acylases often exhibit a degree of specificity towards the length of the acyl side chain. nih.govgenome.jp For example, the PvdQ and QuiP acylases from Pseudomonas aeruginosa are specific for long-chain AHLs and can degrade N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). nih.govgenome.jp The KEGG database indicates that acyl-homoserine-lactone acylases (EC 3.5.1.97) have a broad specificity for AHLs with side chains ranging from 11 to 14 carbons, and the presence of a 3'-oxo group does not affect this activity. genome.jp This suggests a high likelihood of activity against 3OC16-HSL, although direct experimental evidence is not extensively documented.
A third mechanism of AHL inactivation involves oxidoreductases, which modify the acyl side chain without breaking any bonds in the core structure. nih.govepa.gov These enzymes typically target the 3-oxo group, reducing it to a 3-hydroxy group. nih.govepa.gov This modification can significantly decrease the biological activity of the AHL molecule. Rhodococcus erythropolis W2 has been shown to possess an oxidoreductase activity that converts 3-oxo-AHLs with acyl chains ranging from C8 to C14 to their corresponding 3-hydroxy derivatives. epa.gov While this specific study did not include 3OC16-HSL, the activity against other long-chain 3-oxo-AHLs suggests a potential for the modification of 3OC16-HSL as well.
Discovery and Characterization of Quorum Quenching Enzymes and Bacterial Strains with QQ Activity
The search for novel quorum quenching enzymes and microorganisms is an active area of research. While specific data for 3OC16-HSL are scarce, studies have identified bacteria with broad-spectrum AHL-degrading capabilities. For instance, various Bacillus species, such as Bacillus thuringiensis, are known to produce AHL-lactonases. scirp.org A study of 62 B. thuringiensis strains revealed that 58 possessed the aiiA gene, which encodes for an AHL-lactonase. scirp.org
Similarly, several bacterial isolates from penicillin-contaminated environments have demonstrated the ability to degrade a wide range of AHLs, including those with 3-oxo substitutions and long acyl chains. frontiersin.orgnih.gov Among these, strains of Sphingomonas, Diaphorobacter, Acidovorax, Stenotrophomonas, and Mycobacterium have been identified. nih.gov Five out of six of these isolates exhibited AHL-acylase activity. nih.gov Pseudomonas nitroreducens W-7, isolated from activated sludge, has also been shown to degrade a variety of AHLs. researchgate.net
Table 1: Examples of Bacterial Genera with Quorum Quenching Activity
| Bacterial Genus | Quorum Quenching Enzyme Type | Target AHLs (General) | Reference |
| Bacillus | AHL-lactonase | Short to medium-chain AHLs, including 3-oxo variants | scirp.org |
| Pseudomonas | AHL-acylase | Long-chain AHLs, including 3-oxo variants | nih.govresearchgate.net |
| Rhodococcus | AHL-acylase, Oxidoreductase | Long-chain 3-oxo-AHLs | epa.gov |
| Sphingomonas | AHL-acylase | Broad range, including 3-oxo variants | nih.gov |
| Diaphorobacter | AHL-acylase | Broad range, including 3-oxo variants | nih.gov |
| Acidovorax | AHL-acylase | Broad range, including 3-oxo variants | nih.gov |
| Stenotrophomonas | AHL-acylase | Broad range, including 3-oxo variants | nih.gov |
| Mycobacterium | Likely AHL-lactonase | Broad range, including 3-oxo variants | nih.gov |
Biotechnological and Environmental Applications of Quorum Quenching for Microbial Control (excluding therapeutic applications in humans)
The application of quorum quenching strategies to control microbial activities in biotechnological and environmental settings is a rapidly developing field. nih.govresearchgate.netnih.gov A key area of interest is in agriculture, where QQ can be used to protect plants from pathogenic bacteria. nih.gov For example, the treatment of plants with quorum quenching enzymes or bacteria can reduce the virulence of pathogens that rely on AHL signaling. nih.gov
One notable environmental application involves the interaction between the nitrogen-fixing bacterium Sinorhizobium meliloti and its legume host, Medicago truncatula. S. meliloti utilizes a quorum-sensing system that involves long-chain AHLs, including 3OC16-HSL, to regulate exopolysaccharide production, which is crucial for establishing a successful symbiotic relationship. Studies have shown that treating M. truncatula with 3OC16-HSL can lead to differential expression of proteins involved in flavonoid synthesis, hormone metabolism, and oxidative stress responses in the plant. This suggests that interfering with 3OC16-HSL signaling could modulate this important plant-microbe interaction, with potential applications in optimizing nitrogen fixation in agricultural systems.
Furthermore, the application of biostimulants that may interact with or mimic AHL signaling pathways is being explored to enhance plant tolerance to environmental stresses such as salinity. nih.gov While not a direct degradation of the signal, understanding how plants respond to specific AHLs like 3OC16-HSL can inform the development of novel agricultural products.
Advanced Methodologies for Research on N 3 Oxo Hexadecanoyl L Homoserine Lactone and Ahls
Analytical Techniques for Detection and Quantification
Accurate detection and quantification are foundational to understanding the role of AHLs in biological systems. Researchers employ a range of techniques from sensitive biological assays to high-precision chemical analysis.
Bacterial biosensors are a cornerstone of AHL research, offering a sensitive and cost-effective method for detecting the biological activity of these signaling molecules. These biosensors are typically engineered strains of bacteria that lack the ability to produce their own AHLs but retain the receptor protein (a LuxR-type protein) and a reporter system. When an exogenous AHL, such as N-3-oxo-hexadecanoyl-L-homoserine lactone, is introduced and binds to the receptor, it triggers the expression of a reporter gene, resulting in a measurable output like light, color, or fluorescence. nih.govmdpi.com
Commonly used biosensor strains include Agrobacterium tumefaciens, Chromobacterium violaceum, and specifically constructed strains of Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net For example, an E. coli strain carrying the luxR gene from Vibrio fischeri and the promoter of the luxI gene fused to the luxCDABE operon can be used to specifically quantify N-(3-oxo-hexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). nih.gov The intensity of the bioluminescent response in these assays is proportional to the concentration of the specific AHL, allowing for quantification. nih.gov However, a significant consideration is the specificity of the biosensor; a given LuxR-type receptor may be activated by its cognate AHL and, to a lesser extent, by structurally similar analogues, which can create detection bias. nih.govnih.gov
Table 1: Examples of Bacterial Biosensors for AHL Detection
| Biosensor Strain | Reporter System | Detected AHLs | Principle of Detection |
|---|---|---|---|
| Agrobacterium tumefaciens (pCF218)(pCF372) | lacZ fusion | Broad range of AHLs | Induction of β-galactosidase activity, leading to a colorimetric change. pnas.org |
| Chromobacterium violaceum CV026 | Violacein pigment production | Short-chain AHLs (e.g., C4-HSL, C6-HSL) | Exogenous AHLs induce the production of the purple pigment violacein. dovepress.com |
| Escherichia coli (pSB1075) | luxCDABE operon | N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | The LasR receptor from P. aeruginosa is activated by 3-oxo-C12-HSL, inducing bioluminescence. mdpi.com |
Advanced Chromatographic and Spectrometric Methods (e.g., Thin Layer Chromatography, High Performance Liquid Chromatography, High-Resolution Liquid Chromatography-Mass Spectrometry)
While biosensors detect biological activity, chromatographic and spectrometric methods provide definitive structural identification and precise quantification.
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and effective technique for separating AHLs from bacterial culture extracts. nih.gov It is particularly well-suited for screening many samples simultaneously. nih.gov In this method, the extract is spotted onto a TLC plate, which is then developed in a solvent system. Different AHLs migrate at distinct rates (indicated by their Rf values) based on their structure, such as the length and modifications of the acyl side chain. nih.govpnas.org To detect the separated AHLs, the TLC plate can be overlaid with an agar (B569324) layer containing a suitable biosensor strain. nih.govnih.gov The biosensor will produce a signal (e.g., a colored spot) at the location of the active AHL, allowing for tentative identification based on the migration distance compared to known standards. nih.govpnas.org
High-Performance Liquid Chromatography (HPLC): HPLC offers a more advanced and quantitative approach to AHL analysis. youtube.com This technique separates compounds in a liquid sample by pumping the mixture through a column packed with a stationary phase material. youtube.com AHLs are separated based on their affinity for the stationary phase, with different AHLs having distinct retention times. researchgate.net For instance, in a reverse-phase HPLC system, AHLs with longer, more nonpolar acyl chains will have longer retention times. researchgate.net HPLC coupled with a UV detector can be used to quantify AHLs and to study the kinetics of their degradation by enzymes like paraoxonases. researchgate.net
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS): The combination of liquid chromatography with mass spectrometry, particularly high-resolution MS, represents the gold standard for AHL identification and quantification. nih.govresearchgate.net HPLC first separates the complex mixture of molecules from a biological sample. nih.gov The separated molecules are then ionized and their mass-to-charge ratio is measured by the mass spectrometer. plos.org This allows for the rapid and specific identification of known AHLs based on their exact mass. nih.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, producing a characteristic fragmentation pattern that provides definitive structural confirmation. plos.org Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled to hybrid quadrupole-Orbitrap or Fourier-transform ion-cyclotron-resonance (FTICR) mass spectrometers provide exceptional sensitivity and mass accuracy, enabling the discovery of novel or unanticipated AHLs in complex microbial samples. plos.orgnih.govtum.deacs.org
Table 2: Comparison of Analytical Techniques for AHLs
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Bacterial Biosensors | Ligand-receptor binding triggers a reporter gene. | High sensitivity, detects biological activity, cost-effective. | Can have specificity bias, does not provide direct structural information. nih.gov |
| TLC | Differential migration on a stationary phase based on polarity. | Simple, rapid, good for screening multiple samples. nih.gov | Lower resolution, often requires biosensor overlay for detection, not easily quantifiable. |
| HPLC | High-pressure separation on a column based on physicochemical properties. | Quantitative, reproducible, high resolution. researchgate.net | Requires standards for identification, less sensitive for structural elucidation alone. |
| HR-LC-MS | HPLC separation followed by high-accuracy mass and fragment analysis. | Definitive identification and quantification, high sensitivity, enables discovery of novel compounds. nih.govplos.org | High instrument cost, requires specialized expertise. |
Genetic and Molecular Approaches for Studying AHL Regulation and Response
Understanding how bacteria control the production of and response to molecules like this compound requires a range of genetic and molecular tools. These approaches dissect the regulatory circuits that govern quorum sensing.
The core components of AHL-based quorum sensing are the LuxI-type AHL synthase enzymes, which produce the signal molecules, and the LuxR-type transcriptional regulators, which bind the AHLs and control gene expression. mdpi.com A primary approach to studying this system involves the creation and analysis of bacterial mutants. By deleting the gene for an AHL synthase (luxI homolog), researchers can create a strain that no longer produces a specific AHL, allowing them to study the physiological processes that are consequently lost. researchgate.net Conversely, deleting the gene for the receptor (luxR homolog) helps to identify the genes and phenotypes controlled by that specific signal-receptor pair.
Reporter gene fusions are another critical tool. In this technique, the promoter of a gene that is regulated by quorum sensing is fused to a reporter gene, such as lacZ (encoding β-galactosidase) or lux (encoding luciferase). researchgate.netnih.gov The activity of the reporter gene then serves as a direct readout of the regulatory activity of the AHL-receptor complex under various conditions. nih.gov
Modern molecular approaches also include genome-wide studies. Transcriptomics, using techniques like microarray analysis or RNA-sequencing, can reveal the entire set of genes (the regulon) that are controlled by a specific LuxR-AHL complex. nih.gov Proteomics can identify changes in protein expression in response to AHLs, as demonstrated in Medicago truncatula, where treatment with this compound resulted in changes to proteins involved in defense and metabolism. frontiersin.org Furthermore, computational methods like molecular docking and molecular dynamics simulations are increasingly used to model the precise interactions between an AHL molecule and the ligand-binding pocket of its cognate LuxR receptor, providing insights into signal specificity. acs.org
In Vitro and Model System Applications in Biological Research (excluding human clinical models)
Research on this compound and other AHLs extends beyond the producing bacteria to their effects on eukaryotic organisms, studied using various in vitro and model systems.
Plant Models: A significant body of research has shown that plants can perceive and respond to bacterial AHLs. Long-chain AHLs, such as N-3-oxo-tetradecanoyl-L-homoserine lactone and this compound, have been shown to prime plants for enhanced defense against pathogens. frontiersin.orgcaymanchem.com For example, pretreating the model plant Arabidopsis thaliana with certain AHLs can induce systemic resistance. nih.gov One study found that treating Arabidopsis and wheat with N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL) enhanced their tolerance to salt stress by modulating ion homeostasis. nih.gov In the legume Medicago truncatula, treatment with 3OC12-HSL and this compound (3OC16-HSL) led to changes in the expression of proteins related to plant defense, hormone responses, and metabolism. frontiersin.org
Eukaryotic Cell Models: In vitro studies using non-human eukaryotic cell lines have been instrumental in exploring the immunomodulatory effects of AHLs. For instance, a library of AHL analogues was screened for anti-inflammatory properties using a murine macrophage cell line (RAW264.7). mdpi.com The study identified synthetic analogues with stronger anti-inflammatory effects than the natural parent molecule. mdpi.com Similarly, a murine splenocyte proliferation assay was used to establish a structure-activity profile for a range of synthetic AHL analogues, identifying key structural features necessary for immune-suppressive activity. researchgate.net
Animal Models: Invertebrate models are also employed to study the role of AHLs in the context of a whole organism. The fruit fly, Drosophila melanogaster, has been used as a model host to investigate P. aeruginosa infections. Studies have shown that interfering with AHL-mediated quorum sensing can reduce the production of virulence factors and protect the flies from fatal infections. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | 3-oxo-C16-HSL |
| N-acyl-homoserine lactone | AHL |
| N-(3-oxo-hexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL |
| N-butanoyl-L-homoserine lactone | C4-HSL |
| N-(3-oxo-dodecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL |
| N-3-oxo-tetradecanoyl-L-homoserine lactone | 3-oxo-C14-HSL |
| N-octanoyl-homoserine lactone | C8-HSL |
| N-hexanoyl-homoserine lactone | C6-HSL |
| N-3-hydroxy-C8-HSL | 3-hydroxy-C8-HSL |
| N-decanoyl-homoserine lactone | C10-HSL |
| N-(3-hydroxybutyl)-homoserine | C4-HSL |
| N-3-oxo-octanoyl homoserine lactone | 3OC8-HSL |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) in laboratory settings?
- Answer : The synthesis typically involves acylation of L-homoserine lactone with a 3-oxohexadecanoic acid derivative. Coupling agents like dicyclohexylcarbodiimide (DCC) or ethyl chloroformate are used with catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane). The reaction is performed under inert conditions to prevent hydrolysis. Post-synthesis purification via reverse-phase HPLC ensures high purity (>95%) .
Q. How can researchers quantify 3-oxo-C16-HSL in bacterial cultures or biofilms?
- Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture-negative ion monitoring is a validated method. Derivatization using pentafluorobenzyloxime enhances sensitivity, and stable isotopes (e.g., [¹³C₁₆]-3-oxo-C16-HSL) serve as internal standards. This approach achieves detection limits of ~1 ng/sample and resolves structural analogs like N-3-oxo-tetradecanoyl homoserine lactone .
Q. What are the primary biological roles of 3-oxo-C16-HSL in bacterial quorum sensing?
- Answer : 3-oxo-C16-HSL regulates virulence factor production, biofilm formation, and antibiotic resistance in Gram-negative bacteria (e.g., Pseudomonas aeruginosa). It binds to transcriptional regulators (e.g., LasR), triggering population-density-dependent gene expression. For example, in P. aeruginosa biofilms, concentrations can exceed 600 µM, directly influencing extracellular matrix composition .
Advanced Research Questions
Q. How can experimental designs address discrepancies in reported 3-oxo-C16-HSL concentrations across biofilm studies?
- Answer : Variability arises from biofilm maturation stages, bacterial strain differences, and extraction efficiency. Standardize protocols by:
- Using confocal microscopy to quantify biofilm biomass .
- Validating extraction methods (e.g., ethyl acetate vs. acidified ethyl acetate) for recovery rates.
- Reporting spatial heterogeneity via microsampling (e.g., laser-capture microdissection) .
Q. What strategies resolve conflicting data on 3-oxo-C16-HSL stability under varying environmental conditions?
- Answer : Stability is pH- and temperature-dependent. For reproducible results:
- Store stock solutions in anhydrous DMSO at -80°C (degradation <5% over 1 year) .
- Avoid prolonged exposure to alkaline conditions (pH >8), which hydrolyze the lactone ring. Use buffered media (pH 6.5–7.5) for in vitro assays .
Q. How can researchers differentiate 3-oxo-C16-HSL’s specific regulatory effects from other acyl-homoserine lactones (AHLs) in mixed bacterial communities?
- Answer : Use genetic knockouts (e.g., lasI mutants) to eliminate endogenous AHL production. Pair with:
- LuxR-based biosensors for real-time AHL detection .
- LC-MS/MS to quantify individual AHLs, leveraging retention time and fragmentation patterns (e.g., m/z 297.39 for 3-oxo-C16-HSL) .
Methodological Best Practices
Q. What are the critical parameters for optimizing 3-oxo-C16-HSL detection in complex matrices like mammalian cell co-cultures?
- Answer :
- Sample Prep : Solid-phase extraction (C18 columns) removes interfering lipids/proteins .
- Internal Standards : Use deuterated analogs (e.g., d₄-3-oxo-C16-HSL) to correct for matrix effects .
- Sensitivity : GC-MS with negative chemical ionization achieves limits of detection (LOD) <1 nM .
Q. How should researchers handle 3-oxo-C16-HSL to ensure experimental reproducibility?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
